

An In-depth Technical Guide to the Spectral Data Interpretation of Heptanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectral data for **heptanophenone**, a ketone with the chemical formula C₁₃H₁₈O.[1][2] It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to elucidate the compound's structure.

Data Presentation

The following tables summarize the quantitative spectral data for **heptanophenone**.

Table 1: ¹H NMR Spectral Data for Heptanophenone

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.95	Multiplet	2H	Aromatic Protons (ortho to C=O)
7.50	Multiplet	3H	Aromatic Protons (meta and para to C=O)
2.93	Triplet	2H	-CH ₂ - adjacent to C=O
1.70	Quintet	2H	-CH ₂ -
1.33	Multiplet	6H	-(CH2)3-
0.90	Triplet	3H	Terminal -CH₃

Solvent: CDCl₃, Instrument: 90 MHz[1]

Table 2: ¹³C NMR Spectral Data for **Heptanophenone**

Chemical Shift (δ) ppm	Assignment
200.5	Carbonyl Carbon (C=O)
137.0	Aromatic Carbon (quaternary)
132.8	Aromatic Carbon
128.5	Aromatic Carbon
128.0	Aromatic Carbon
38.6	-CH ₂ - adjacent to C=O
31.6	-CH ₂ -
29.1	-CH ₂ -
24.2	-CH₂-
22.5	-CH ₂ -
14.0	Terminal -CH₃

Solvent: $CDCl_3[1]$

Table 3: IR Spectral Data for Heptanophenone

Frequency (cm ⁻¹)	Intensity	Assignment
3060	Medium	Aromatic C-H stretch
2955, 2930, 2860	Strong	Aliphatic C-H stretch
1685	Strong	C=O stretch (aromatic ketone)
1598, 1582, 1448	Medium-Strong	Aromatic C=C stretch
750, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: Liquid Film[1]

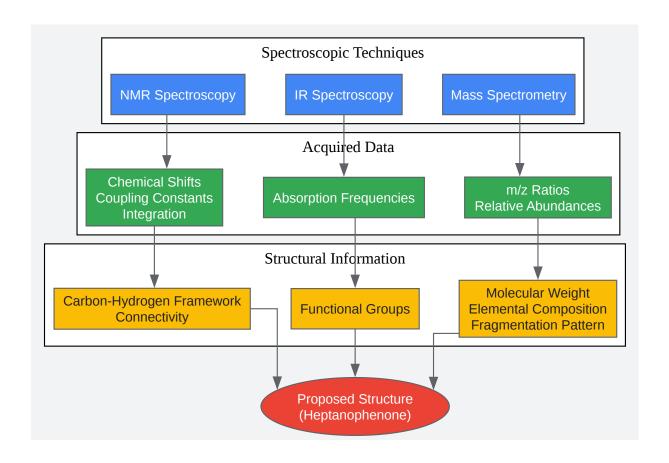
Table 4: Mass Spectrometry Data for Heptanophenone

m/z	Relative Intensity (%)	Assignment
190	15	[M]+ (Molecular Ion)
120	100	[C ₆ H ₅ CO(CH ₂)] ⁺ or rearrangement product
105	80	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	40	[C ₆ H ₅] ⁺ (Phenyl cation)

Ionization Method: Electron Ionization[1][3]

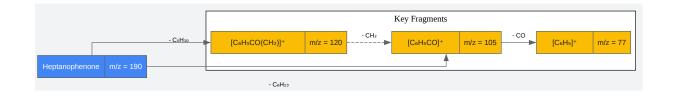
Experimental Protocols

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A small amount of **heptanophenone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity and improve resolution.[5]
- Data Acquisition:
 - For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The data is then Fourier transformed to obtain the spectrum. Key parameters include the pulse width, acquisition time, and relaxation delay.
 [5]
 - For ¹³C NMR, data acquisition is similar, but often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[6] Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[6]
- 2.2 Infrared (IR) Spectroscopy


- Sample Preparation: For a liquid sample like **heptanophenone**, the "neat" or thin liquid film method is commonly used.[7] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[7] For solid samples, a thin solid film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.[8]
- Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR
 spectrometer.[8] An infrared beam is passed through the sample, and the detector measures
 the amount of light absorbed at each frequency.[7] A background spectrum is typically run
 first and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

- Sample Introduction: The heptanophenone sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[9]
- Ionization: In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion).[10] This high-energy process often causes the molecular ion to fragment.[9]
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
 mass analyzer.[10] The analyzer, often a quadrupole or a magnetic sector, separates the
 ions based on their mass-to-charge (m/z) ratio.[10]
- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[10] The most abundant ion is designated as the base peak with a relative intensity of 100%.[11]


Mandatory Visualizations

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. Heptanophenone | C13H18O | CID 74282 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heptanophenone [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. webassign.net [webassign.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data Interpretation of Heptanophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155562#heptanophenone-spectral-data-interpretation-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com